3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. The benzene ring is substituted with chlorine (3-position) and fluorine (4-position), while the sulfonamide group is linked to the nitrogen at position 5 of the tetrahydropyrazolo-pyridine core.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S/c14-12-8-11(1-2-13(12)15)21(19,20)17-9-4-6-18-10(7-9)3-5-16-18/h1-3,5,8-9,17H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFMFVFKTZSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetrahydropyrazolo[1,5-a]pyridine structure This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity. Safety measures and environmental considerations would also be paramount in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions might result in the formation of different sulfonamide derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.
Medicine: The compound may have potential as a drug candidate for treating various diseases, given its unique chemical properties.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent patterns, scaffold variations, and inferred biological activities.
Substituent Effects on the Benzene Ring
- Target Compound: 3-chloro-4-fluoro substitution.
- Analog 1 : 4-Fluoro-N-(3-fluoro-2-methylphenyl)benzamide (CAS 1032226-70-2, ).
- Analog 2 : 4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide (CAS 1017108-34-7, ).
Core Scaffold Variations
- Target Compound : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine.
- Partially saturated pyrazolo-pyridine system may improve metabolic stability compared to fully aromatic scaffolds.
- Analog 3 : N,N-Dimethyl-4-[(6R)-6-Methyl-5-(1H-Pyrrolo[2,3-b]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrazin-3-Yl]Benzenesulfonamide (CHEMBL3355071, ).
- Analog 4 : 5-(1,3-Dimethyl-1H-Pyrazol-4-Yl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine (CAS 1006434-36-1, ).
Research Findings and Limitations
- Co-Structure Insights : The PI3K-alpha complex with CHEMBL3355071 () reveals that sulfonamide groups form hydrogen bonds with catalytic lysine residues. The target compound’s chloro-fluoro substitution may similarly stabilize such interactions .
- Data Gaps: No direct enzymatic or ADME data for the target compound exists in the provided evidence. Further experimental validation is required.
Biological Activity
3-Chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H14ClF2N4O2S
- Molecular Weight : 366.80 g/mol
- Structure : The compound features a sulfonamide group attached to a pyrazolo-pyridine moiety, which is known for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit various kinases such as BRAF(V600E) and EGFR, which are crucial in cancer pathways. This inhibition leads to decreased proliferation of cancer cells .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes. For instance, the IC50 values for some related pyrazole derivatives were reported to be lower than that of standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Activity : Pyrazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against various bacterial strains .
Antitumor Activity
A study evaluated the effects of a series of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives showed enhanced cytotoxicity when combined with doxorubicin, suggesting a potential for synergistic effects in cancer treatment .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory effects of pyrazole derivatives through the inhibition of pro-inflammatory cytokines and enzymes. One study reported that specific compounds exhibited IC50 values significantly lower than those of traditional NSAIDs, indicating their potential as safer alternatives .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
